molecular formula C15H22N2 B11876759 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 130209-07-3

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11876759
CAS No.: 130209-07-3
M. Wt: 230.35 g/mol
InChI Key: MWFDWWMMOCTHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound featuring a tetrahydroisoquinoline (THIQ) scaffold linked to a piperidine moiety. The THIQ core is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active alkaloids and synthetic derivatives with a wide spectrum of pharmacological properties . This specific molecular architecture, which combines a THIQ system with a piperidine ring, is of significant interest in modern drug discovery, particularly in the development of ligands for central nervous system (CNS) targets . Compounds with similar hybrid structures have been investigated for their potential as multitarget-directed ligands, capable of interacting with enzymes like acetylcholinesterase (AChE) and receptors such as the serotonin transporter (SERT) . This makes 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline a valuable chemical tool for researchers exploring new therapeutic avenues for complex neurodegenerative diseases. Its primary research applications are in the fields of medicinal chemistry, where it serves as a key intermediate for the synthesis of novel compounds, and in pharmacology, for studying mechanisms of action related to neurological disorders. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

130209-07-3

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H22N2/c1-4-10-17(11-5-1)12-15-14-7-3-2-6-13(14)8-9-16-15/h2-3,6-7,15-16H,1,4-5,8-12H2

InChI Key

MWFDWWMMOCTHRI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2C3=CC=CC=C3CCN2

Origin of Product

United States

Preparation Methods

Structural and Physical Properties

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 130209-07-3) is characterized by a tetrahydroisoquinoline core with a piperidin-1-ylmethyl substituent at the 1-position. Understanding its physical and chemical properties is essential for designing effective synthetic routes.

Property Value
CAS Number 130209-07-3
Molecular Formula C₁₅H₂₂N₂
Molecular Weight 230.35 g/mol
IUPAC Name 1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C15H22N2/c1-4-10-17(11-5-1)12-15-14-7-3-2-6-13(14)8-9-16-15/h2-3,6-7,15-16H,1,4-5,8-12H2
Standard InChIKey MWFDWWMMOCTHRI-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC2C3=CC=CC=C3CCN2
PubChem Compound 15697336

General Synthetic Strategies for Tetrahydroisoquinolines

Several fundamental methodologies for synthesizing tetrahydroisoquinolines provide the groundwork for preparing 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. These approaches can be adapted and modified to incorporate the piperidin-1-ylmethyl substituent at the 1-position.

Pictet-Spengler Reaction

The Pictet-Spengler reaction remains one of the most versatile methods for constructing the tetrahydroisoquinoline scaffold. This reaction involves the condensation of a phenethylamine derivative with a carbonyl compound (typically formaldehyde for unsubstituted positions) under acidic conditions to form the tetrahydroisoquinoline core.

The reaction typically proceeds through:

  • Condensation between phenethylamine and the carbonyl compound to form an imine
  • Intramolecular electrophilic aromatic substitution
  • Formation of the tetrahydroisoquinoline ring system

This approach can be adapted for synthesizing 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline by employing appropriate starting materials and reaction conditions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction represents another significant method for constructing isoquinoline scaffolds. This methodology involves cyclization of phenethylamides using dehydrating agents such as POCl₃, PCl₅, or P₂O₅ to form dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines.

The general sequence involves:

  • Formation of an appropriate phenethylamide
  • Cyclodehydration to form a dihydroisoquinoline
  • Reduction to the tetrahydroisoquinoline
  • Subsequent functionalization at the 1-position

As demonstrated in multiple studies, "treatment with POCl₃ followed by NaBH₄ reduction established enantioenriched THIQ scaffolds, which can then be further functionalized".

Reductive Amination Approaches

Reductive amination strategies provide a versatile approach for introducing the piperidin-1-ylmethyl substituent at the 1-position of tetrahydroisoquinoline. This methodology typically involves:

  • Formation of the tetrahydroisoquinoline core
  • Reaction with piperidine and formaldehyde under reductive conditions
  • Alternatively, formation of a 1-formyl-tetrahydroisoquinoline followed by reductive amination with piperidine

Specific Synthesis Methods for 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Method A: Sequential N-Protection, Functionalization, and Reductive Alkylation

This multi-step approach, adapted from patent literature, provides a controlled route to the target compound:

Step Reagents Conditions Expected Yield (%)
1. N-Protection Boc₂O, Et₃N DCM, 0-25°C, 2-4h 85-95
2. Conversion to aldehyde 1. BH₃-THF
2. SO₃-pyridine, Et₃N
1. THF, 0-25°C, 1-60h
2. DMSO, 0-25°C, 1-10h
70-85
3. Reductive alkylation Piperidine, NaBH(OAc)₃ DCM, 0-25°C, 1-24h 75-90
4. Deprotection TFA/DCM (1:1) 20°C, 2-12h 80-95

The detailed procedure follows:

  • N-Protection : Tetrahydroisoquinoline (1 equiv.) is dissolved in dichloromethane, followed by addition of Boc₂O (1.1 equiv.) and triethylamine (1.5 equiv.). The mixture is stirred at room temperature for 2-4 hours, washed with aqueous NaHCO₃, and the organic layer is dried, concentrated, and purified by column chromatography.

  • Conversion to aldehyde : The N-protected tetrahydroisoquinoline is reduced using BH₃-THF complex (1.5-2.0 equiv.) in THF at 0°C to room temperature for 1-60 hours. The reaction mixture is then carefully quenched and concentrated. The intermediate is oxidized using SO₃-pyridine complex (2.0 equiv.) in the presence of triethylamine (3.0 equiv.) in DMSO at 0°C to room temperature for 1-10 hours.

  • Reductive alkylation : The aldehyde intermediate is combined with piperidine (1.2 equiv.) and NaBH(OAc)₃ (1.5 equiv.) in dichloromethane at room temperature for 1-24 hours. The reaction mixture is quenched with saturated NaHCO₃, extracted with dichloromethane, and concentrated.

  • Deprotection : The N-protected intermediate is treated with TFA/DCM (1:1) at room temperature for 2-12 hours. The reaction mixture is concentrated, basified with aqueous NaHCO₃, extracted with dichloromethane, and purified by column chromatography to afford the target compound.

Method B: Direct Reductive Amination Approach

This more concise approach involves a direct reductive amination strategy for introducing the piperidin-1-ylmethyl group:

  • Preparation of 1-formyl-1,2,3,4-tetrahydroisoquinoline : 1,2,3,4-Tetrahydroisoquinoline undergoes formylation at the 1-position using appropriate reagents such as ethyl formate or formylation under Vilsmeier-Haack conditions.

  • Reductive amination : The 1-formyl-1,2,3,4-tetrahydroisoquinoline is treated with piperidine (1.2 equiv.) and a reducing agent such as NaBH₃CN or NaBH(OAc)₃ (1.5 equiv.) in methanol or dichloromethane containing 1% acetic acid. The reaction mixture is stirred at room temperature for 12-24 hours, quenched, and purified to afford the target compound.

Method C: One-Pot Mannich-Type Approach

A one-pot procedure involving a Mannich-type reaction provides a more efficient route:

Reagents Solvent Conditions Expected Yield (%)
1,2,3,4-Tetrahydroisoquinoline (1 equiv.)
Piperidine (1.2 equiv.)
Formaldehyde (37% aq., 1.5 equiv.)
NaBH(OAc)₃ (2 equiv.)
DCM or MeOH 0°C to RT, 24h 65-80

The mechanism involves:

  • Formation of an iminium ion between piperidine and formaldehyde
  • Nucleophilic attack by 1,2,3,4-tetrahydroisoquinoline
  • Reduction of the resulting intermediate by NaBH(OAc)₃

This method offers advantages including fewer steps, milder conditions, and elimination of protection/deprotection sequences.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and yield in the preparation of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. Studies with related compounds provide valuable insights:

Solvent Reaction Time (h) Temperature (°C) Relative Yield (%) Comments
DCM 24 20 100 Optimal for reductive amination
THF 30 20 85-90 Good compatibility with reducing agents
MeOH 18 20 75-85 Accelerates imine formation
ACN 36 20 70-80 Lower nucleophilicity of nitrogen
DMF 24 20 60-70 Useful for less soluble substrates

Base and Catalyst Optimization

For methods involving alkylation or coupling reactions, the choice of base and catalyst significantly affects yield and selectivity:

Base Catalyst Solvent Temperature (°C) Relative Yield (%)
K₂CO₃ - DMF 20 80-90
Et₃N PdCl₂(dppf) Toluene/EtOH 80 75-85
NaOtBu Pd₂(dba)₃/BINAP Toluene Reflux 70-80
DIPEA HATU DMF 20 65-75

Reducing Agent Selection

For reductive amination approaches, the choice of reducing agent is critical:

Reducing Agent Solvent pH Requirement Selectivity Functional Group Tolerance
NaBH(OAc)₃ DCM, THF Slightly acidic Excellent Good
NaBH₃CN MeOH, ACN Acidic (pH 3-4) Very good Excellent
NaBH₄ MeOH, EtOH Basic Moderate Poor
LiAlH₄ THF, Et₂O Anhydrous Poor Very poor

NaBH(OAc)₃ emerges as the preferred reducing agent due to its excellent selectivity for iminium ions and good functional group tolerance.

Purification and Characterization

Purification Techniques

Effective purification of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is crucial for obtaining high-purity material:

  • Column Chromatography : Using silica gel with gradients of dichloromethane/methanol (typically up to 10% methanol with 0.1% NH₄OH) or ethyl acetate/hexanes systems.

  • Crystallization as Salt Forms : Formation of hydrochloride or dihydrochloride salts by treatment with HCl in diethyl ether, followed by recrystallization from appropriate solvents (methanol/diethyl ether or isopropanol).

  • Acid-Base Extraction : Taking advantage of the basic nitrogen atoms, the compound can be partitioned between aqueous acid and organic solvents, allowing for separation from neutral impurities.

Analytical Characterization

For confirmation of structure and purity, comprehensive analytical characterization is essential:

NMR Data

Expected key signals for 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline include:

¹H-NMR (600 MHz, CDCl₃) : δ 7.20-6.90 (m, 4H, aromatic), 4.10-4.00 (m, 1H, CH at C-1), 3.65-3.55 (m, 1H, one of CH₂N), 3.25-3.15 (m, 1H, one of CH₂N), 2.85-2.60 (m, 2H, CH₂ at C-4), 2.55-2.40 (m, 4H, piperidine CH₂N), 2.40-2.25 (m, 2H, CH₂ piperidine), 1.75-1.55 (m, 4H, piperidine CH₂), 1.50-1.35 (m, 2H, piperidine CH₂)

¹³C-NMR (151 MHz, CDCl₃) : δ 139.0-135.0 (aromatic C), 129.0-125.0 (aromatic CH), 65.0-60.0 (CH at C-1), 59.0-55.0 (CH₂ piperidine), 54.0-52.0 (NCH₂), 42.0-40.0 (CH₂N), 30.0-27.0 (CH₂ at C-4), 26.0-24.0 (piperidine CH₂)

Mass Spectrometry

HRMS (ESI) expected values:

  • [M+H]⁺ calculated for C₁₅H₂₃N₂: 231.1856
  • Common fragments: m/z 132 (loss of piperidinylmethyl group)
HPLC Analysis

Typical conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Gradient of acetonitrile and 0.1% aqueous TFA or phosphate buffer
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm

Chemical Reactions Analysis

Amidation and Carboxamide Formation

The compound undergoes amidation reactions to form derivatives with enhanced receptor-binding properties. For example, coupling with Boc-protected amines using EDC·HCl and HOBt in dichloromethane yields carboxamide derivatives. One study synthesized:

(3R)-N-[(1S)-1-[(3R,4R)-4-(3-Chlorophenyl)-3,4-dimethylpiperidin-1-yl]methyl-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide\text{(3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Chlorophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide}

using EDC·HCl, HOBt, and triethylamine, achieving a potent κ opioid receptor antagonist (Ke=0.039nMK_e = 0.039 \, \text{nM}) .

Substitution Reactions

Halogenation and functional group replacements significantly alter biological activity:

SubstituentPositionKe(nM,κ)K_e \, (\text{nM}, \, \kappa)Selectivity (κ/μ\kappa/\mu)Source
-OH70.021250
-Cl70.039175
-Br70.26825
-F70.011480

Chloro and fluoro substitutions improve κ receptor selectivity, while bromo groups reduce potency .

Reductive Amination

Reductive amination introduces alkyl groups to the piperidine nitrogen. For instance, reacting the parent compound with 4-methylpiperidine-1-carbaldehyde under hydrogenation conditions produces:

(3R)-7-Hydroxy-N-(1S)-2-methyl-1-[(−4-methylpiperidine-1-yl)methyl]propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide\text{(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(−4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide}

This derivative showed 645-fold selectivity for κ over μ opioid receptors .

Bischler–Nepieralski Cyclization

The tetrahydroisoquinoline core is synthesized via Bischler–Nepieralski cyclization. A representative route involves:

  • Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with cinnamic acid.

  • Catalytic hydrogenation to reduce intermediates.

  • Cyclization using POCl₃ or PCl₃ to form the isoquinoline backbone .

Catalytic Hydrogenation

Catalytic hydrogenation is employed to reduce double bonds in intermediates. For example, hydrogenating zanthoxylamide protoalkaloid precursors over Pd/C yields saturated tetrahydroisoquinoline derivatives .

Ligand-Binding Interactions

The compound acts as a dopamine D3 receptor ligand through:

  • Hydrogen bonding between the piperidine nitrogen and Asp110.

  • Van der Waals interactions with hydrophobic receptor pockets.

Metabolic Reactions

In vivo studies in rats indicate hepatic metabolism via:

  • N-demethylation of the piperidine ring.

  • Oxidation of the tetrahydroisoquinoline moiety, forming hydroxylated metabolites .

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer for 24 hours but degrades in acidic conditions (pH 2.0) via protonation of the piperidine nitrogen, leading to ring-opening reactions.

Scientific Research Applications

Medicinal Chemistry

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential as a therapeutic agent in various diseases:

  • Antimicrobial Activity : Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance, compounds derived from this structure have demonstrated potent activity against Escherichia coli and other bacterial strains, suggesting their potential use as antibiotics .
  • CNS Disorders : The compound has been explored for its neuroprotective effects. It has shown promise in preclinical models for treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

Pharmacology

The pharmacological profile of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline includes:

  • Inhibition of Enzymes : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the management of metabolic syndrome and related disorders .
  • Binding Affinity Studies : Computational studies have demonstrated that the compound binds effectively to various biological targets, enhancing its potential as a lead compound for drug development .

Materials Science

Beyond its biological applications, 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is also being explored in materials science:

  • Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices to develop new materials with enhanced properties. Research is ongoing to evaluate its effectiveness in creating smart materials with responsive characteristics .

Case Studies and Research Findings

StudyFindings
2023 Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and other pathogens .
Neuroprotective EffectsShowed potential in treating cognitive decline related to Alzheimer's disease .
Enzyme InhibitionInhibition of 11β-hydroxysteroid dehydrogenase type 1 linked to metabolic syndrome management .

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of THIQ derivatives vary significantly depending on substituents. Below is a detailed comparison with key analogs:

Substituent-Driven Pharmacological Profiles

Compound Name Substituent/Modification Key Pharmacological Activity Selectivity/Notes References
1-(Piperidin-1-ylmethyl)-THIQ Piperidinylmethyl at 1-position κ-Opioid receptor antagonism (predicted) High lipophilicity; potential CNS penetration
1-(Pyrrolidin-1-ylmethyl)-THIQ Pyrrolidinylmethyl at 1-position Intermediate for organic synthesis Smaller ring size (5-membered) alters reactivity
1-(4'-Dimethylaminophenyl)-THIQ Aryl group with dimethylamino substitution Analgesic, anti-inflammatory Lacks opioid activity; distinct mechanism
1-Isopropyl-THIQ derivatives Isopropyl and piperidyl moieties Bradycardic, antihypertensive Targets L-type Ca²⁺ channels; no reflex tachycardia
Tetrahydropapaveroline (THP) Catechol and benzyl groups Neurotoxic (dopamine depletion) Reduces tyrosine hydroxylase activity
1-Methyl-THIQ (1-MeTHIQ) Methyl group at 1-position Neuroprotective Increases glutathione; mitigates oxidative stress

Metabolic and Blood-Brain Barrier (BBB) Penetration

  • Piperidinylmethyl-THIQ : The piperidine moiety enhances lipophilicity (logP ~2.5–3.0), favoring BBB penetration. Predicted CNS MPO (multiparameter optimization) scores suggest favorable brain uptake .
  • 1-(4'-Dimethylaminophenyl)-THIQ: Aromatic substituents may reduce BBB penetration compared to aliphatic amines, limiting CNS activity .
  • 1-MeTHIQ and TIQ : Both exhibit rapid BBB penetration, with 90% remaining unchanged in the brain after 4 hours .

Neurotoxicity vs. Neuroprotection

  • Neurotoxic THIQs : THP and 1-benzyl-THIQ induce dopamine depletion and mitochondrial dysfunction, mimicking Parkinsonian pathology .
  • Piperidinylmethyl-THIQ: No direct evidence of neurotoxicity; structural similarity to κ-opioid antagonists suggests distinct pathways .

Key Research Findings and Implications

Opioid Receptor Selectivity : The piperidinylmethyl group in κ-opioid antagonists (e.g., PDTic) contributes to >6,000-fold selectivity over μ- and δ-opioid receptors. This substituent’s steric bulk and basicity are critical for binding .

Antiplasmodial Activity : Aryl-THIQs (e.g., 1-(4-chlorophenyl)-THIQ) exhibit IC₅₀ <0.2 μg/mL against Plasmodium falciparum with low cytotoxicity .

Cardiovascular Effects : 1-Oxo-THIQs (e.g., compound 10a) inhibit pacemaker I(f) channels (IC₅₀ = 0.32 μM), offering bradycardic effects without hypotension .

Biological Activity

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H22N2
  • Molecular Weight : 234.35 g/mol
  • CAS Number : 312637-48-2
  • Solubility : Soluble in DMSO at 2 mg/mL .

Pharmacological Activities

1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline exhibits a range of biological activities:

Antidepressant Activity

Research indicates that THIQ derivatives can act as potential antidepressants. A study highlighted the efficacy of certain tetrahydroisoquinoline derivatives in enhancing serotonergic and noradrenergic neurotransmission, which are crucial for mood regulation .

Anticancer Properties

In vitro studies have shown that THIQ compounds exhibit anti-proliferative effects against various cancer cell lines. For instance, a series of tetrahydroisoquinoline derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), demonstrating significant cytotoxicity with IC50 values in the micromolar range .

CompoundCell LineIC50 (μM)
THIQ Derivative AMCF-712.5
THIQ Derivative BHCT11615.0

Neuroprotective Effects

THIQ has been studied for its neuroprotective properties. It was found to inhibit the apoptosis of neuronal cells induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of THIQ can be significantly influenced by structural modifications. For example:

  • Substitution on the piperidine ring enhances potency and selectivity.
  • The presence of electron-withdrawing groups on the aromatic ring increases binding affinity to target receptors .

Case Study 1: Antidepressant Efficacy

In a preclinical study, a specific THIQ derivative was administered to animal models exhibiting depressive-like behavior. Results showed a marked improvement in behavior after treatment, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Anti-Cancer Activity

A series of THIQ derivatives were synthesized and tested against various cancer cell lines. One derivative demonstrated an IC50 value of 10 µM against prostate cancer cells, indicating strong anticancer activity. Further studies revealed that this compound induced apoptosis through the mitochondrial pathway .

Q & A

Q. What are the most reliable synthetic routes for 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for high yield?

Synthesis typically involves coupling piperidine derivatives with tetrahydroisoquinoline precursors. For example, Suzuki-Miyaura cross-coupling or Mannich reactions are common strategies. Evidence from analogous compounds (e.g., spiro-piperidine-quinoline hybrids) highlights the importance of acylating agents and base catalysts to achieve yields >80% . Optimization includes:

  • Temperature control : Reactions performed at 80–105°C enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates .
  • Catalyst choice : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling reactions, with yields reaching 87% under nitrogen atmosphere .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.65 ppm for aromatic protons) resolve stereochemistry and substituent positions .
  • Mass spectrometry : GC-MS or HRMS-ESI detects molecular ions (e.g., m/z 525 [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Bands near 1650 cm⁻¹ confirm carbonyl or amine groups in derivatives .
  • HPLC : Use C18 columns with acetonitrile/water gradients for purity analysis, as demonstrated for tetrahydroisoquinoline analogs .

Q. What safety protocols are essential for handling 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritant properties .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure derivatives of this compound be addressed?

Diastereoselective synthesis requires:

  • Chiral auxiliaries : Use (1S)-configured precursors to control stereocenters, as shown in diastereoselective syntheses of (–)-6,7-dimethoxy derivatives .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts improve enantiomeric excess (ee >90%) .
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak® AD-H) separate enantiomers post-synthesis .

Q. What computational or experimental approaches are effective for analyzing structure-activity relationships (SAR) in this compound’s derivatives?

  • Docking studies : Molecular modeling against biological targets (e.g., enzymes or receptors) predicts binding affinities .
  • In vitro assays : Test hybrid derivatives (e.g., tetrahydroisoquinoline-ibuprofen hybrids) for anti-inflammatory or antimicrobial activity .
  • Thermal analysis : DSC and TGA (10°C/min under nitrogen) assess stability, with decomposition temperatures >200°C indicating robust frameworks .

Q. How do conflicting spectral or biological activity data in published studies inform further research?

Contradictions may arise from:

  • Impurity profiles : Side products (e.g., bis-thienyl byproducts) in synthesis alter biological activity; rigorous HPLC purification is critical .
  • Solvent effects : Polar solvents stabilize certain conformers, affecting NMR shifts; replicate experiments in deuterated solvents for consistency .
  • Biological variability : Use standardized cell lines (e.g., HEK293) and assay protocols to minimize variability in activity data .

Q. What strategies mitigate degradation of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline under oxidative or hydrolytic conditions?

  • Protective groups : Introduce acetyl or benzyl groups to shield reactive amines during synthesis .
  • pH control : Buffered solutions (pH 6–8) prevent hydrolysis of labile moieties .
  • Antioxidants : Add ascorbic acid (0.1% w/v) to formulations to inhibit oxidation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperidine-Tetrahydroisoquinoline Hybrids

ParameterOptimal ConditionYield (%)Reference
Reaction Temperature105°C87
Catalyst Loading5 mol% Pd(PPh₃)₄87
Solvent System1,4-Dioxane/Water (3:1)87
Purification MethodColumn Chromatography98

Q. Table 2. Stability Data for Analogous Compounds

DerivativeDecomposition Temp. (°C)Stability in pH 7 BufferReference
1-Acyl-spiroquinoline210>24 hours
Thienothiophenyl Hybrid225>48 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.